2-(5,7-Dimethyl-1,2-benzoxazol-3-yl)acetic acid
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Overview
Description
2-(5,7-Dimethyl-1,2-benzoxazol-3-yl)acetic acid is a heterocyclic compound with potential therapeutic use as an antiepileptic drug . It contains a total of 27 bonds, including 16 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 Isoxazole .
Synthesis Analysis
Benzoxazole synthesis involves various pathways. A simple, green, and efficient method enables the synthesis of benzoxazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis
The molecular formula of this compound is C11H11NO3 . It contains a total of 26 atoms, including 11 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .Scientific Research Applications
Pharmacological and Biological Activities of Benzoxazole Derivatives
Benzoxazole derivatives are known for their diverse biological activities, which have made them subjects of interest in medicinal chemistry. These compounds exhibit a broad range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The study of benzoxazole derivatives is driven by their potential therapeutic applications, with research focused on understanding their mechanisms of action, optimizing their biological activities, and developing new derivatives with enhanced efficacy and safety profiles (Rosales-Hernández et al., 2022).
Environmental Impact and Degradation
Research on the environmental impact and degradation of benzoxazole derivatives, including herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), provides insights into the fate and behavior of these compounds in natural ecosystems. Studies have highlighted the presence of 2,4-D in various environmental matrices, its potential toxic effects on non-target organisms, and the importance of developing strategies to mitigate its environmental impact. Understanding the environmental fate of benzoxazole derivatives is crucial for assessing their ecological risks and for the development of more sustainable chemical practices (Islam et al., 2017).
Future Directions
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . There has been a large upsurge in the synthesis of benzoxazole via different pathways .
Mechanism of Action
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been extensively used in drug discovery due to their broad substrate scope and functionalization . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Benzoxazole derivatives have been synthesized via different pathways , indicating that they might affect a variety of biochemical pathways.
Result of Action
Benzoxazole derivatives are known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
Such factors can significantly impact the effectiveness of benzoxazole derivatives .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Benzoxazole derivatives have been shown to have significant effects on various types of cells and cellular processes . They have been found to exhibit antimicrobial, antifungal, and anticancer activities .
Molecular Mechanism
Benzoxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(5,7-dimethyl-1,2-benzoxazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-3-7(2)11-8(4-6)9(12-15-11)5-10(13)14/h3-4H,5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKXJUYBCDRSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NO2)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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